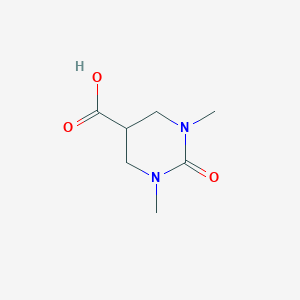
2-(1-Cycloheptylpiperidin-4-yl)acetic acid
Descripción general
Descripción
2-(1-Cycloheptylpiperidin-4-yl)acetic acid (CHPA) is an organic compound that is used in a variety of scientific research applications. It is a cyclic amide derivative of piperidine and is typically used in the form of its hydrochloride salt. CHPA has a wide range of biochemical and physiological effects, and it can be used in a number of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “2-(1-Cycloheptylpiperidin-4-yl)acetic acid” can be used in intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions are fundamental for creating biologically active molecules that can lead to the development of new medications .
Pharmacological Applications
The pharmacological significance of piperidine derivatives is well-documented. They are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. “2-(1-Cycloheptylpiperidin-4-yl)acetic acid” could potentially be used to create compounds with significant pharmacological activity, contributing to the discovery of novel therapeutic agents .
Biological Activity Enhancement
This compound may serve as a precursor for the synthesis of acetamides, which are potent inhibitors in various biological pathways. For instance, piperidin-4-yl acetamides have been identified as potent inhibitors for the treatment of pain and inflammatory diseases, suggesting that “2-(1-Cycloheptylpiperidin-4-yl)acetic acid” could play a role in enhancing the biological activity of pharmaceuticals .
Research in Organic Chemistry
The development of cost-effective and efficient methods for synthesizing piperidine derivatives is a significant area of research in organic chemistry. “2-(1-Cycloheptylpiperidin-4-yl)acetic acid” can be used in various synthetic strategies, including hydrogenation, cyclization, cycloaddition, annulation, and amination, to produce a wide range of piperidine-based compounds .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-cycloheptylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)11-12-7-9-15(10-8-12)13-5-3-1-2-4-6-13/h12-13H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCZTQXLCZIWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cycloheptylpiperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)




